molecular formula C10H14N4S2 B12548657 1,1'-(Ethane-1,2-diyl)bis(3-methyl-1,3-dihydro-2H-imidazole-2-thione) CAS No. 142921-66-2

1,1'-(Ethane-1,2-diyl)bis(3-methyl-1,3-dihydro-2H-imidazole-2-thione)

Cat. No.: B12548657
CAS No.: 142921-66-2
M. Wt: 254.4 g/mol
InChI Key: YQPUYPGGOAJZHB-UHFFFAOYSA-N
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Description

1,1’-(Ethane-1,2-diyl)bis(3-methyl-1,3-dihydro-2H-imidazole-2-thione) is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Ethane-1,2-diyl)bis(3-methyl-1,3-dihydro-2H-imidazole-2-thione) typically involves the reaction of 1-ethylimidazole with 1,2-dibromoethane. The process begins by dissolving 1-ethylimidazole in methylbenzene, followed by the addition of 1,2-dibromoethane under stirring. The mixture is first reacted at 60°C for 10 minutes and then heated to 110°C for 8 hours. After the reaction is complete, a white solid is produced upon slow cooling. The resulting suspension is filtered, crushed, and washed with ethyl acetate and diethyl ether multiple times. The intermediate product is then dried in vacuo .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Ethane-1,2-diyl)bis(3-methyl-1,3-dihydro-2H-imidazole-2-thione) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound.

Scientific Research Applications

1,1’-(Ethane-1,2-diyl)bis(3-methyl-1,3-dihydro-2H-imidazole-2-thione) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(3-methyl-1,3-dihydro-2H-imidazole-2-thione) involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its imidazole rings can interact with biological macromolecules, potentially inhibiting the activity of enzymes or disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(Ethane-1,2-diyl)bis(3-methyl-1,3-dihydro-2H-imidazole-2-thione) is unique due to its specific combination of imidazole rings and thione groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

142921-66-2

Molecular Formula

C10H14N4S2

Molecular Weight

254.4 g/mol

IUPAC Name

1-methyl-3-[2-(3-methyl-2-sulfanylideneimidazol-1-yl)ethyl]imidazole-2-thione

InChI

InChI=1S/C10H14N4S2/c1-11-3-5-13(9(11)15)7-8-14-6-4-12(2)10(14)16/h3-6H,7-8H2,1-2H3

InChI Key

YQPUYPGGOAJZHB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN(C1=S)CCN2C=CN(C2=S)C

Origin of Product

United States

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